REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.C([Li])CCC.CCCCCC.C[Si]([N:27]=[C:28]=S)(C)C.Cl>C1C=CC=CC=1.O>[C:28]([CH:6]1[C:5]2[N:4]=[CH:3][C:2]([CH3:1])=[CH:11][C:10]=2[CH2:9][CH2:8][CH2:7]1)#[N:27]
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=2CCCCC2C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=S
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (1 × 50 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3 × 100 ml.) The combined chloroform extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a red oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled first at 0.25 mmHg
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
recovered 3-methyl-5,6,7,8-tetrahydroquinoline (17 g., 59%) b.p. 54-7°
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1CCCC=2C=C(C=NC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |